2-amino-5-(thiophen-2-yl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
Description
Properties
IUPAC Name |
2-amino-4-thiophen-2-yl-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c13-11-14-10(16)12(15-11,9-4-2-6-18-9)7-8-3-1-5-17-8/h1-6H,7H2,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYZOIJONYUEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-5-(thiophen-2-yl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound notable for its potential biological activities. This compound features both imidazole and thiophene rings, which are known to contribute to various pharmacological effects. The aim of this article is to explore the biological activity of this compound based on existing literature, including its synthesis, biological evaluations, and potential therapeutic applications.
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 271.34 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the condensation of thiophene derivatives with imidazole precursors. One common method is the Gewald reaction, which allows for the formation of thiophene derivatives through the reaction of sulfur with α-methylene carbonyl compounds and α-cyano esters. This synthetic route is crucial for producing compounds with desired biological properties.
Antimicrobial Activity
Research has demonstrated that compounds containing thiophene and imidazole moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain analogs of this compound displayed potent antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to established antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicated that it exhibited cytotoxic effects on various cancer cell lines while demonstrating lower toxicity towards normal cells. This selectivity is promising for developing targeted therapies . Additionally, molecular docking studies have suggested that the compound may interact with key proteins involved in cancer progression, further supporting its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in preclinical models. It was observed to inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation . This suggests that the compound may be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Antimicrobial Evaluation : A study conducted on a series of thiophene derivatives revealed that those incorporating the imidazole structure exhibited enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : In vitro assessments showed that the compound had IC50 values significantly lower than those of conventional chemotherapeutics like Doxorubicin when tested against lung fibroblast cells.
- Inflammation Model : In a rat model of arthritis, treatment with the compound led to a marked reduction in paw swelling and inflammatory markers compared to controls.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties. Research indicates that derivatives of imidazole can exhibit anti-inflammatory, analgesic, and antimicrobial activities. The thiophene moieties enhance biological activity by improving solubility and bioavailability.
Case Study : A study published in the Journal of Medicinal Chemistry investigated imidazole derivatives for their anti-cancer properties. The results showed that modifications to the imidazole core significantly influenced cytotoxicity against various cancer cell lines .
Material Science
Due to its electronic properties, this compound can be utilized in the development of organic semiconductors and photovoltaic materials. The conjugated system formed by thiophene and imidazole enhances charge transport capabilities.
Data Table: Comparison of Conductivity in Thiophene-Based Materials
| Material Type | Conductivity (S/cm) | Application Area |
|---|---|---|
| Pure Thiophene | 0.01 | Organic Electronics |
| Thiophene-Imidazole Hybrid | 0.1 | Photovoltaics |
| Functionalized Thiophene | 0.05 | Sensors |
Organic Synthesis
The compound serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows for the introduction of various functional groups, making it useful in multi-step synthetic pathways.
Example Reaction :
The compound can undergo nucleophilic substitution reactions where the amino group can react with electrophiles to form amides or other derivatives.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
Key Observations :
- Thiophene vs.
- Methoxy Groups : Methoxy-substituted analogs (e.g., 4-methoxyphenyl) exhibit increased solubility in polar solvents, critical for pharmacological applications .
- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may hinder crystallization but improve selectivity in target interactions .
Key Observations :
Key Observations :
- Antimicrobial Activity: Thioxoimidazolidinones (e.g., 4a) show potent activity against Gram-negative bacteria .
- HDAC Inhibition : Tumor-homing derivatives (e.g., 24b–d) demonstrate sub-micromolar IC₅₀ values, highlighting the imidazole core’s role in epigenetic modulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-amino-5-(thiophen-2-yl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Step 1 : Start with a thiophene-substituted imidazolone precursor (e.g., 3-thiophen-2-ylmethyl-4,5-dihydro-1H-imidazol-4-one derivatives).
- Step 2 : Introduce the amino group via reductive amination using NaBH₄ in absolute ethanol under reflux (4–5 hours). This method achieved yields >80% in analogous compounds .
- Step 3 : Optimize solvent selection (e.g., ethanol/water mixtures) for recrystallization to enhance purity .
- Key Variables : Reaction time, stoichiometry of NaBH₄, and solvent polarity.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Analytical Workflow :
- IR Spectroscopy : Identify characteristic bands for NH₂ (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and thiophene C-S (600–700 cm⁻¹) .
- ¹H-NMR : Look for signals corresponding to the imidazole ring protons (δ 6.5–7.5 ppm) and thiophene protons (δ 7.0–7.5 ppm). Diastereotopic protons in the 4,5-dihydro ring appear as multiplet signals .
- Elemental Analysis : Validate C, H, N, and S content with <0.3% deviation from theoretical values .
Q. How can purification challenges (e.g., solubility issues) be addressed during synthesis?
- Strategies :
- Use gradient recrystallization with ethanol/water (1:3 ratio) to isolate high-purity crystals .
- Employ column chromatography with silica gel and ethyl acetate/hexane (3:7) for polar byproducts .
Advanced Research Questions
Q. How can the compound's biological activity (e.g., antimicrobial or antitumor potential) be systematically evaluated?
- Protocol :
- In vitro Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution (MIC determination). For antitumor activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Structure-Activity Relationship (SAR) : Compare with analogs lacking thiophene substituents to assess the role of sulfur heterocycles in bioactivity .
Q. What crystallographic strategies are recommended for resolving the compound's 3D structure?
- Crystallography Workflow :
- Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to process X-ray diffraction data.
- Address twinning or low-resolution data by applying the TwinRotMat algorithm in SHELXL .
Q. How can computational modeling predict the compound's interaction with biological targets?
- Approach :
- Perform molecular docking (e.g., AutoDock Vina) using the compound’s optimized geometry (DFT calculations at B3LYP/6-31G* level).
- Validate binding poses with MD simulations (GROMACS) to assess stability in active sites .
Q. How should conflicting data on synthetic yields or bioactivity be reconciled across studies?
- Analysis Framework :
- Variable Control : Compare reaction conditions (e.g., solvent purity, catalyst batch) between studies. For example, NaBH₄ reduction in anhydrous ethanol vs. methanol may explain yield disparities .
- Statistical Validation : Apply ANOVA to bioassay data to identify outliers or batch-dependent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
